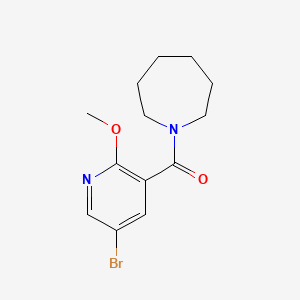

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone

Beschreibung

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a methanone derivative featuring a seven-membered azepane ring linked to a substituted pyridine moiety. The pyridine ring is functionalized with a bromo group at position 5, a methoxy group at position 2, and the methanone group at position 3.

Eigenschaften

Molekularformel |

C13H17BrN2O2 |

|---|---|

Molekulargewicht |

313.19 g/mol |

IUPAC-Name |

azepan-1-yl-(5-bromo-2-methoxypyridin-3-yl)methanone |

InChI |

InChI=1S/C13H17BrN2O2/c1-18-12-11(8-10(14)9-15-12)13(17)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3 |

InChI-Schlüssel |

BGCLCJMUXHBCEN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=N1)Br)C(=O)N2CCCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone typically involves the following key steps:

- Starting Material: 5-bromo-2-methoxypyridine or its derivatives serve as the pyridine fragment precursor.

- Formation of the Acyl Intermediate: Introduction of a carbonyl group at the 3-position of the pyridine ring, often via oxidation or acylation methods.

- Amide Bond Formation: Coupling of the azepane amine with the acylated pyridine intermediate to form the methanone linkage.

Specific Synthetic Route

A representative synthetic route includes:

Preparation of 5-bromo-2-methoxypyridine-3-carboxylic acid or acid chloride:

- Bromination of 2-methoxypyridine at the 5-position using brominating agents such as N-bromosuccinimide (NBS).

- Oxidation or carboxylation at the 3-position to introduce the carboxylic acid or acid chloride functionality.

Activation of the Carboxylic Acid:

- Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

-

- Reaction of the acid chloride with azepane (a seven-membered cyclic secondary amine) in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- The reaction is typically carried out at low temperatures (e.g., 0 to -78 °C) to control reactivity and minimize side reactions.

- A base such as triethylamine or potassium carbonate is added to neutralize the generated hydrochloric acid and drive the reaction forward.

-

- The crude product is purified by recrystallization or chromatographic techniques to obtain Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone with high purity.

Reaction Conditions and Yields

- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), methanol, or ethanol depending on the step.

- Temperature: Controlled low temperatures (down to -78 °C) are used during acylation to prevent decomposition.

- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to avoid moisture and oxidation.

- Yields: Reported yields for similar amide formation steps range around 70-75%, depending on reaction optimization and scale.

Industrial Scale Considerations

- Industrial synthesis employs continuous flow reactors to enhance reaction control and scalability.

- High-purity starting materials and automated quality control ensure consistent product quality.

- Optimization focuses on maximizing yield, minimizing by-products, and reducing solvent use.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Dichloromethane | 0 to 25 °C | 80-85 | Selective bromination at 5-position |

| Carboxylation/Oxidation | KMnO4 or other oxidants | Aqueous/organic | Room temp | 65-70 | Formation of carboxylic acid |

| Acid chloride formation | Thionyl chloride (SOCl2) | DCM or THF | 0 to -10 °C | 90-95 | Activation of acid for amide coupling |

| Amide coupling with azepane | Azepane, triethylamine (base) | THF or DCM | 0 to -78 °C | 70-75 | Formation of target amide compound |

| Purification | Recrystallization or chromatography | Various | Ambient | - | Ensures high purity |

Research Findings and Analysis

- The presence of the bromo substituent on the pyridine ring allows for further functionalization via substitution or coupling reactions, making the synthetic route versatile.

- The methoxy group at position 2 stabilizes the pyridine ring electronically, influencing reactivity during acylation and amide formation.

- The azepane ring provides steric bulk and flexibility, which can affect the reaction kinetics and product solubility.

- Controlled low-temperature conditions are critical to prevent side reactions such as over-bromination or decomposition of reactive intermediates.

- The use of inert atmosphere prevents hydrolysis of acid chlorides and oxidation of sensitive groups.

- Yields are generally moderate to high, with room for optimization by adjusting reagent stoichiometry and reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the azepane ring can undergo reduction to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced azepane derivatives .

Wissenschaftliche Forschungsanwendungen

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the areas of neurology and oncology.

Wirkmechanismus

The mechanism of action of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs, as identified in CAS databases, include:

- (3-Methoxyphenyl)(pyridin-3-yl)methanone : Replaces the azepane ring with a 3-methoxyphenyl group, reducing steric bulk but maintaining aromaticity.

- 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone : Features an ethanone backbone with bromo and methoxy groups on pyridine, differing in the ketone’s position and side chain length.

Key Observations :

- The azepane ring in the target compound introduces a larger, more flexible cyclic structure compared to smaller rings (e.g., morpholine or piperidine). Evidence suggests that cyclic side chains with 4–6 carbons optimize CB1 affinity , but the seven-membered azepane’s impact remains speculative.

- Bromo and methoxy substituents on pyridine may enhance dipole moments and electronic interactions, as seen in studies of related carbothioates .

Electronic and Physical Properties

- Dipole Moments: While direct data for the target compound are lacking, studies on (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone demonstrate that methoxy and amino groups significantly increase ground-state dipole moments (µg) . The bromo substituent in the target compound may further polarize the molecule, affecting solubility and reactivity.

- Synthetic Pathways : Bromination methods using N-bromosuccinimide (NBS) (as in ) and ketone-forming reactions () could be applicable to synthesizing this compound, though specifics are unverified.

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a seven-membered azepane ring, which is linked to a 5-bromo-2-methoxypyridine moiety. The molecular formula is with a molecular weight of approximately 284.15 g/mol. The structural components contribute to its unique reactivity and interaction with biological targets.

The biological activity of azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.

- Protein Interactions : The azepane ring allows for hydrogen bonding with polar residues in proteins, while the pyridine moiety can engage in π-π interactions, enhancing binding affinity.

Biological Activity

Research indicates that azepan derivatives often exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures display significant antimicrobial activity against various pathogens.

- Anticancer Effects : There is emerging evidence that azepane-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Enzyme Inhibition | Inhibits lysine-specific demethylase 1 |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, azepan derivatives were tested for their ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The results showed that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting potential as therapeutic agents against malignancies .

Case Study: Antimicrobial Effects

Another study evaluated the antimicrobial properties of azepan derivatives against several bacterial strains. The findings highlighted that certain modifications to the azepane structure enhanced antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.